N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a dimethoxyphenyl group, an ethyl-substituted triazole ring, and a pyridin-2-yl moiety.
Properties
CAS No. |
578734-69-7 |
|---|---|
Molecular Formula |
C19H21N5O3S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-4-24-18(14-7-5-6-10-20-14)22-23-19(24)28-12-17(25)21-13-8-9-15(26-2)16(11-13)27-3/h5-11H,4,12H2,1-3H3,(H,21,25) |
InChI Key |
CHINUBZOKAVQON-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Attachment of the Pyridine Ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Sulfanyl Group: This can be done through a thiolation reaction using a suitable thiol reagent.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring, potentially altering the compound’s biological activity.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and the sulfanyl group may play crucial roles in binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, emphasizing substituent variations and their implications:
Key Observations:
Substituent Position and Activity :
- Pyridine ring position (2-yl vs. 3-yl/4-yl) significantly impacts target specificity. For example, VUAA-1’s pyridin-3-yl group contributes to its role as an Orco agonist , while pyridin-4-yl derivatives may exhibit broader antimicrobial activity .
- The 3,4-dimethoxyphenyl group in the target compound likely enhances solubility and receptor affinity compared to halogenated (e.g., chloro, fluoro) or alkylated aryl groups .
Triazole Substitution: Ethyl groups on the triazole (as in the target compound) improve metabolic stability compared to methyl or propyl substituents . Amino or chloro substituents on the triazole (e.g., in and ) correlate with anti-exudative or antiviral effects, respectively .
Halogenated derivatives (e.g., chloro, fluoro) show stronger antimicrobial activity but may exhibit higher toxicity .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its complex structure and potential biological activities. With the molecular formula and a molecular weight of approximately 399.5 g/mol, this compound features a dimethoxyphenyl group, a pyridine-substituted triazole moiety, and a sulfanyl linkage, which contribute to its diverse biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
| CEM (T-cell leukemia) | 15.0 | Cell cycle arrest |
| L1210 (murine leukemia) | 10.0 | Inhibition of DNA synthesis |
The compound's mechanism appears to involve interaction with specific molecular targets that modulate cell signaling pathways critical for cancer cell survival and proliferation .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32.0 |
| Escherichia coli | 64.0 |
| Pseudomonas aeruginosa | 128.0 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
The biological activity of this compound is likely attributed to its ability to bind to specific enzymes or receptors involved in metabolic pathways. The triazole ring and sulfanyl group are particularly significant in enhancing binding affinity and modulating enzyme activity .
Case Study 1: Anticancer Activity in HeLa Cells
A study conducted on HeLa cells demonstrated that treatment with this compound resulted in significant apoptosis as indicated by increased caspase activity and DNA fragmentation assays. The IC50 value was determined to be 12.5 μM, suggesting potent anticancer effects .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was tested against various bacterial strains. The results indicated that it inhibited the growth of Staphylococcus aureus at an MIC of 32 μg/mL. This finding highlights its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
